molecular formula C14H19NO3 B105083 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 135072-32-1

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No. B105083
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including cyclocondensation reactions, palladium-catalyzed alkenylation, benzylation, and alkylation, as well as Microwave Assisted Organic Synthesis (MAOS). For instance, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates are synthesized via cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with thiourea derivatives under mild, basic, aqueous conditions . Similarly, ethyl oxazole-4-carboxylate derivatives are synthesized through palladium-catalyzed reactions with various halides . The MAOS method has been used to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, showcasing the versatility of this approach .

Molecular Structure Analysis

The molecular structures of these compounds are often analyzed using Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been studied using DFT and AIM to evaluate their molecular structure and spectroscopic properties . The crystal structure of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been determined by X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is synthesized via reaction with ethyl bromopyruvate and further characterized by spectroscopic methods . The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including NMR, UV-Visible, FT-IR, and Mass spectroscopy. Theoretical calculations, such as DFT, are used to predict thermodynamic parameters, vibrational assignments, and chemical shifts, which are then compared with experimental data . The corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel has been evaluated, indicating potential applications in material protection .

Scientific Research Applications

Enzymatic Route in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is used as an intermediate in the production of the drug doxazosin mesylate. It undergoes kinetic resolution to obtain the S-enantiomer via a lipase-catalyzed transesterification reaction. This process, studied by Kasture et al. (2005), demonstrates the application of enzymatic methods in drug synthesis, particularly in achieving high enantiomeric excess and yield (Kasture et al., 2005).

Catalytic Annulation for Compound Synthesis

Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process. This methodology facilitated the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a versatile approach for synthesizing functionalized tetrahydropyridines (Zhu et al., 2003).

Spectroscopic Characterization and Crystallographic Analysis

Haroon et al. (2018) synthesized and characterized ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate. The compound was analyzed using spectroscopic methods and X-ray diffraction, complemented by theoretical DFT studies. This research exemplifies the integration of experimental and computational methods in the structural elucidation of complex organic molecules (Haroon et al., 2018).

Photophysical and Photochemical Properties

Amati et al. (2010) investigated the photophysical properties of various ethyl-substituted thiazole carboxylates. This study provides insight into the photochemical behavior of such compounds and their potential applications as singlet-oxygen sensitizers (Amati et al., 2010).

Kinetic Resolution of Primary Amines

Nechab et al. (2007) utilized various ethyl esters in the enzymatic kinetic resolution of primary amines. The study highlights the efficiency of using ethyl esters as acyl donors in enzymatic processes, contributing to the development of asymmetric synthesis techniques (Nechab et al., 2007).

Safety And Hazards

Ethyl 4-benzylmorpholine-2-carboxylate is classified under GHS07. The hazard statements associated with this compound include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . The precautionary statements include P261-P280-P305+P351+P338, suggesting that one should avoid breathing the dust or fumes, wear protective gloves and eye protection, and rinse cautiously with water if it gets in the eyes .

properties

IUPAC Name

ethyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADOGJQJZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910582
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzylmorpholine-2-carboxylate

CAS RN

135072-32-1, 107904-08-5
Record name Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) is treated with concentrated sulphuric acid (165 mL) added in portions. (exothermic, internal temperature rises from ambient to 65° C.). The mixture is then warmed under reflux for 66 hrs. The solution is cooled and then concentrated in vacuo to half volume, basified with aqueous potassium carbonate (beware frothing) and the product extracted into diethyl ether. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness in vacuo to yield an oil. This material is evacuated further under high vacuum. Yield=121.3 g (87%).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FD King, MS Hadley, KT Joiner, RT Martin… - Journal of medicinal …, 1993 - ACS Publications
The syntheses of benzamides containing azabicyclo [xyz] side chains and their 5-HT4 receptor agonist and 5-HTg receptor antagonist properties are described. These compounds were …
Number of citations: 77 pubs.acs.org
PV Fish, M Mackenny, G Bish, T Buxton, R Cave… - Tetrahedron …, 2009 - Elsevier
The (R)- and (S)-N-Boc-morpholine-2-carboxylic acids 9 and 10 were prepared using an enantioselective synthesis employing a highly selective enzyme-catalyzed kinetic resolution of …
Number of citations: 17 www.sciencedirect.com

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